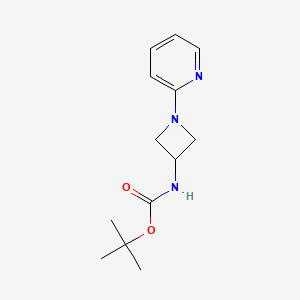

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate

Description

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate (CAS 5419-98-7) is a nitrogen-containing heterocyclic compound featuring a pyridine ring linked to an azetidine (four-membered saturated ring) via a nitrogen atom. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enabling its use in multi-step synthetic routes, particularly in medicinal chemistry and drug discovery. This compound is cataloged under multiple synonyms, including tert-Butyl N-(1-pyrimidin-2-ylazetidin-3-yl)carbamate and SB51740, and is commercially available through suppliers such as Parchem Chemicals .

Properties

IUPAC Name |

tert-butyl N-(1-pyridin-2-ylazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXNRCWSAHCRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the azetidine nitrogen, followed by nucleophilic substitution with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the interactions of azetidine and pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicinal chemistry, tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate with its analogs, focusing on structural variations, synthetic methodologies, purity, and applications.

Pyrimidine-Based Analogs

Compounds such as tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) and its derivatives (24d, 24f) replace the pyridine ring with a 2-aminopyrimidine group and introduce alkyl chains (ethyl, propyl, butyl) at the azetidine nitrogen. These modifications enhance binding affinity to histamine H3 receptors, as demonstrated in pharmacological studies .

| Compound Name | Substituent (R) | Molecular Weight ([M + H]+) | Purity | Key Application |

|---|---|---|---|---|

| tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate | Pyridin-2-yl | Not reported | >99%* | Intermediate synthesis |

| 24c (Ethyl) | Ethyl | 280 | >99% | H3 receptor agonism |

| 24d (Propyl) | Propyl | 294 | >95.5% | H3 receptor agonism |

| 24f (Butyl) | Butyl | 308 | >99% | H3 receptor agonism |

Note: *Purity data for the target compound is inferred from analogs in similar synthetic pathways .

Benzhydryl-Substituted Analogs

Compounds like tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate (26) and its alkylated derivatives (27c, 27d, 27f) incorporate bulky benzhydryl groups.

Key Research Findings

- Biological Applications: Pyrimidine-substituted analogs (24c–24f) demonstrate nanomolar affinity for histamine H3 receptors, making them candidates for neurological therapeutics .

- Synthetic Challenges : Bulky substituents (e.g., benzhydryl in 26) complicate purification, whereas microwave-assisted synthesis improves yields for smaller analogs (e.g., 21b) .

Biological Activity

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a pyridine ring and an azetidine moiety contributes to its reactivity and interaction with various biological targets, making it a candidate for further research in drug development.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.36 g/mol

- IUPAC Name : tert-butyl N-[6-(azetidin-3-ylmethyl)pyridin-2-yl]-N-methylcarbamate

- Canonical SMILES : CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)CC2CNC2

The biological activity of tert-butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is primarily attributed to its ability to interact with specific molecular targets. The azetidine ring can modulate enzyme activity or receptor interactions, while the pyridine component may enhance binding affinity through additional electronic effects. This dual interaction profile suggests potential applications in treating neurological disorders and other conditions influenced by receptor modulation.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.

- Neurological Applications : As a ligand for nicotinic receptors, it may play a role in neuropharmacology, particularly in developing treatments for cognitive disorders.

- Anti-cancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth, warranting further investigation into this compound's anticancer properties.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that tert-butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate showed significant inhibition against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Neurological Studies : In vitro assays revealed that this compound could enhance synaptic transmission in neuronal cultures, suggesting its utility in addressing cognitive decline associated with neurodegenerative diseases.

- Cancer Research : Investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cell lines, indicating a pathway for therapeutic development against various malignancies.

Q & A

Q. What are the standard protocols for synthesizing tert-butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. For example, azetidine derivatives can be functionalized with pyridin-2-yl groups using Pd₂(dba)₃ and BINAP ligands under inert conditions . Purification often involves column chromatography with silica gel and ethyl acetate/hexane solvent systems .

Q. How should researchers handle and store this compound to ensure stability?

Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption or decomposition. Avoid exposure to strong acids/bases due to the labile Boc (tert-butoxycarbonyl) protecting group. Safety protocols include using PPE (gloves, goggles) and working in a fume hood .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR (¹H, ¹³C): Assign signals for the pyridine (δ ~8.5 ppm for Hα), azetidine (δ ~3.5–4.5 ppm), and Boc group (δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI+: m/z ~278 [M+H]⁺ for C₁₄H₂₃N₃O₂) .

- X-ray Crystallography: Resolve stereochemistry using SHELXL for refinement .

Advanced Research Questions

Q. How can synthetic yields be optimized for tert-butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate?

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (BINAP vs. Xantphos) to enhance coupling efficiency .

- Reaction Solvent: Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

- Temperature Control: Perform reactions at 80–100°C to balance kinetics and side reactions .

Q. How to address discrepancies in NMR data for diastereomeric byproducts?

- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB .

- 2D NMR (NOESY, HSQC): Identify spatial correlations between azetidine and pyridine protons to confirm stereochemistry .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .

Q. What strategies improve the compound’s solubility for in vitro bioassays?

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the carbamate .

- Co-solvent Systems: Use DMSO/water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .

- Solid Dispersion: Formulate with polymers (e.g., PEG 4000) to enhance dissolution rates .

Data Contradiction & Experimental Design

Q. How to resolve conflicting crystallographic data for azetidine ring conformations?

- High-Resolution Data: Collect diffraction data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å) .

- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model merohedral twinning if observed .

- Density Functional Theory (DFT): Compare experimental bond angles with optimized geometries to validate conformers .

Q. Why might LC-MS show unexpected adducts or degradation peaks?

- Adduct Formation: Use ammonium acetate buffers to suppress Na⁺/K⁺ adducts in ESI-MS .

- Hydrolysis: Test stability in aqueous buffers (pH 2–10) to identify labile sites (e.g., Boc group cleavage at pH < 3) .

- Photodegradation: Store samples in amber vials if UV-Vis studies indicate light sensitivity .

Methodological Resources

Q. Which databases provide reliable structural or toxicity data for this compound?

Q. How to validate synthetic routes for scalability in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.